

An In-depth Technical Guide to ACTH (1-17) TFA in Neuroscience Research

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Compound of Interest

Compound Name: *Acth (1-17) tfa*

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Abstract

Adrenocorticotrophic hormone (ACTH) (1-17) trifluoroacetate (TFA) is a synthetic peptide fragment of the endogenous ACTH hormone. In the field of neuroscience, it is gaining significant attention for its potent anti-inflammatory and neuroprotective properties, which are primarily mediated through its high affinity for the melanocortin 1 receptor (MC1R). This technical guide provides a comprehensive overview of **ACTH (1-17) TFA**, including its mechanism of action, quantitative data from key studies, detailed experimental protocols for its use in preclinical models of neuroinflammation, and a visualization of its primary signaling pathway. This document is intended to serve as a core resource for researchers and professionals in drug development exploring the therapeutic potential of **ACTH (1-17) TFA** in neurological disorders.

Introduction to ACTH (1-17) TFA

ACTH (1-17) is an N-terminal fragment of the full-length 39-amino-acid ACTH peptide.^[1] The full-length hormone is a crucial component of the hypothalamic-pituitary-adrenal (HPA) axis, primarily known for stimulating the release of corticosteroids from the adrenal glands.^[1] However, shorter fragments of ACTH, such as ACTH (1-17), possess distinct biological activities that are independent of the HPA axis.

ACTH (1-17) TFA is a potent agonist of the melanocortin 1 receptor (MC1R), a G protein-coupled receptor (GPCR) expressed on various cell types, including immune cells like microglia in the central nervous system (CNS).^{[2][3]} Its high affinity for MC1R is central to its therapeutic potential in neurological conditions characterized by inflammation.^[2] The trifluoroacetate (TFA) salt form is common for synthetic peptides, ensuring stability and solubility for research applications.

Mechanism of Action in Neuroscience

The primary mechanism of action of **ACTH (1-17) TFA** in the CNS is through the activation of MC1R on resident immune cells, particularly microglia.^[4] MC1R activation initiates a signaling cascade that ultimately leads to a reduction in the production of pro-inflammatory cytokines and an increase in anti-inflammatory mediators.^[5] This modulation of the neuroinflammatory response is a key factor in its observed neuroprotective effects in preclinical models.

The binding of ACTH (1-17) to MC1R activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).^[6] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including transcription factors that regulate the expression of inflammatory genes.^{[7][8]} By promoting an anti-inflammatory cellular phenotype, **ACTH (1-17) TFA** can mitigate the neuronal damage associated with chronic neuroinflammation.

Quantitative Data

The following tables summarize key quantitative data for **ACTH (1-17) TFA** from various in vitro and in vivo studies.

Table 1: Receptor Binding Affinities of ACTH (1-17)

Receptor	Ki (nM)	Cell Type/System	Reference
Human MC1R	0.21 ± 0.03	HEK293 cells	[2]
Human MC1R	0.23	HEK293 cells	[9]
Human MC3R	14	HEK293 cells	[9]
Human MC4R	419	HEK293 cells	[9]
Human MC5R	4,240	HEK293 cells	[9]

Table 2: In Vitro Dose-Response Data for ACTH (1-17)

Assay	EC50 (nM)	Cell Type/System	Effect	Reference
Adenylate Cyclase Activation	3.02	HEK293 cells expressing MC1R	Increased cAMP production	[9]
Melanogenesis	0.0001 and 0.08 (biphasic)	Melanocytes	Induction of melanogenesis	[9]

Table 3: In Vivo Dose-Response Data for ACTH (1-17)

Animal Model	Dose	Route of Administration	Effect	Reference
Rat model of hemorrhagic shock	160 µg/kg	Intravenous (i.v.)	Increased mean arterial blood pressure	[9]
CD2F1 mice	0.02 I.U./kg	Injection	Time-dependent stimulation or inhibition of DNA labeling in metaphyseal bone	[10]
CD2F1 mice	20 I.U./kg	Injection	Time-dependent stimulation or inhibition of DNA labeling in metaphyseal bone	[10]
Healthy human subjects	100 µg	Intramuscular (i.m.)	Sustained cortisol secretion	[11]

Experimental Protocols

In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used animal model for multiple sclerosis, characterized by CNS inflammation and demyelination. The following protocol is a synthesized methodology for inducing EAE in mice and assessing the therapeutic effects of **ACTH (1-17) TFA**.

Materials:

- Female C57BL/6 mice (8-12 weeks old)
- Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
- Pertussis toxin (PTX)
- **ACTH (1-17) TFA**
- Sterile Phosphate-Buffered Saline (PBS)
- Syringes and needles

Protocol:

- EAE Induction:
 - On day 0, immunize mice subcutaneously with 200 µg of MOG35-55 emulsified in CFA.
 - On day 0 and day 2, administer 200 ng of PTX intraperitoneally.
- Clinical Scoring:
 - Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
 - Score the disease severity on a scale of 0-5: 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind limb and forelimb paralysis; 5 = moribund.
- **ACTH (1-17) TFA** Treatment:
 - Prepare a stock solution of **ACTH (1-17) TFA** in sterile PBS.
 - Initiate treatment upon the onset of clinical signs (e.g., score of 1).
 - Administer **ACTH (1-17) TFA** daily via a chosen route (e.g., intraperitoneal or subcutaneous injection) at a predetermined dose (e.g., based on dose-response studies). A control group should receive vehicle (PBS) only.
- Outcome Measures:
 - Continue daily clinical scoring to assess disease progression and severity.

- At the end of the experiment, collect CNS tissue (spinal cord and brain) for histological analysis of inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining).
- Isolate immune cells from the CNS to analyze cytokine profiles (e.g., by flow cytometry or ELISA) to quantify the effects of treatment on the inflammatory response.

In Vitro Model: Primary Microglia Culture

This protocol describes the isolation and culture of primary microglia from neonatal mouse pups to study the direct effects of **ACTH (1-17) TFA** on microglial activation.[\[12\]](#)[\[13\]](#)

Materials:

- Neonatal mouse pups (P0-P2)
- Dissection media (e.g., HBSS)
- Trypsin (2.5%)
- Trypsin inhibitor
- DNase
- Culture media (e.g., DMEM/F12 with 10% FBS and penicillin/streptomycin)
- Poly-D-lysine (PDL) coated culture flasks/plates
- **ACTH (1-17) TFA**
- Lipopolysaccharide (LPS) or other inflammatory stimuli

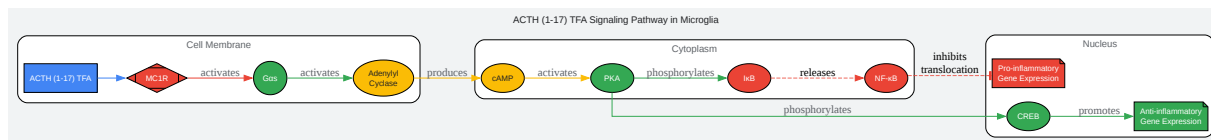
Protocol:

- Microglia Isolation:
 - Isolate brains from neonatal pups and remove meninges.
 - Dissociate brain tissue enzymatically (with trypsin and DNase) and mechanically.

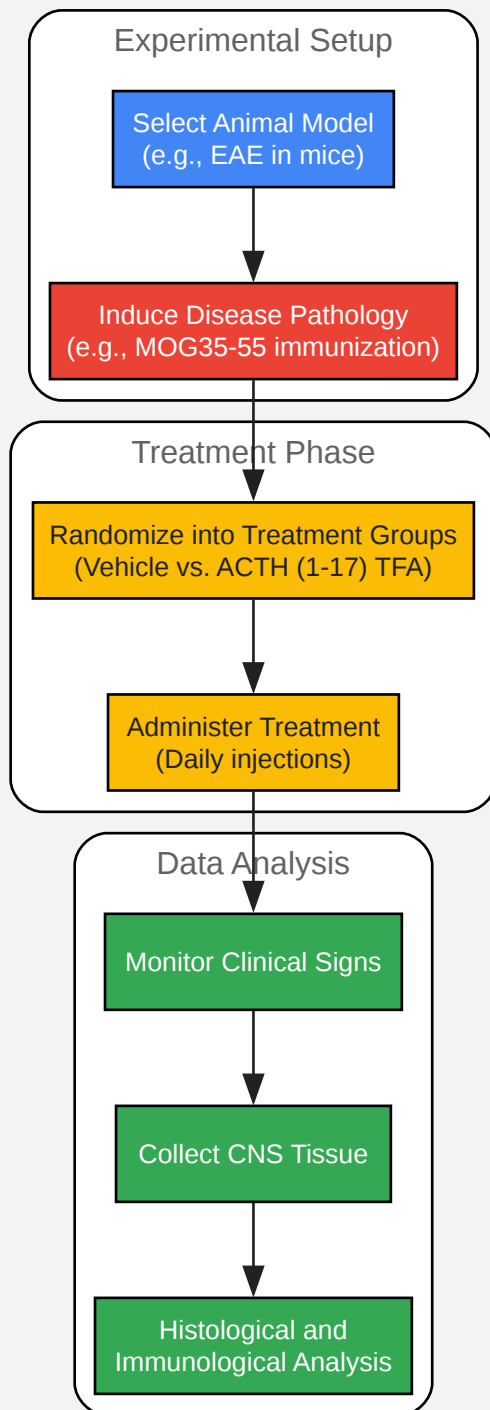
- Plate the mixed glial cell suspension in PDL-coated flasks.
- After 5-7 days, a confluent layer of astrocytes will form with microglia growing on top.
- Isolate microglia by vigorously tapping the flasks and collecting the floating cells.
- Microglia Culture and Treatment:
 - Plate the purified microglia in PDL-coated plates at a desired density (e.g., 50,000 cells/cm²).
 - Allow the cells to attach for at least 2 hours before replacing the medium with fresh culture medium.
 - The following day, pre-treat the microglia with various concentrations of **ACTH (1-17) TFA** for a specified duration (e.g., 1-2 hours).
 - Stimulate the cells with an inflammatory agent such as LPS to induce an inflammatory response. A control group should be left unstimulated.
- Outcome Measures:
 - After the stimulation period (e.g., 24 hours), collect the culture supernatant to measure the levels of pro-inflammatory (e.g., TNF- α , IL-1 β , IL-6) and anti-inflammatory (e.g., IL-10) cytokines using ELISA or cytokine arrays.
 - Lyse the cells to extract RNA or protein for analysis of gene or protein expression of inflammatory markers (e.g., by qPCR or Western blot).
 - Assess changes in microglial morphology as an indicator of activation state.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams were created using Graphviz (DOT language) to visualize the key signaling pathway of **ACTH (1-17) TFA** and a general experimental workflow.



General Experimental Workflow for In Vivo Studies

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